molecular formula CH2ORu B8016418 Dodecacarbonyltriruthenium

Dodecacarbonyltriruthenium

Cat. No.: B8016418
M. Wt: 131.1 g/mol
InChI Key: VMDTXBZDEOAFQF-UHFFFAOYSA-N
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Description

Dodecacarbonyltriruthenium, with the formula Ru3(CO)12, is an orange-colored, air-stable metal carbonyl cluster that serves as a foundational precursor in organoruthenium chemistry and catalysis research . Its structure features an equilateral triangle of ruthenium atoms (D3h symmetry), with each metal center coordinated by two axial and two equatorial terminal carbonyl ligands, distinguishing it from its iron analogue . This compound is soluble in organic solvents but insoluble in water, and it sublimes under vacuum . The primary research value of Ru3(CO)12 lies in its versatile reactivity. It readily undergoes substitution reactions with Lewis bases like phosphines and isonitriles, enabling the synthesis of a wide array of derivatives . Under a CO atmosphere, it exists in equilibrium with the monomeric ruthenium pentacarbonyl, Ru(CO)5 . Furthermore, it serves as a molecular precursor for the synthesis of more complex clusters, including hydride species like H4Ru4(CO)12 under hydrogen pressure, and high-nuclearity carbido clusters such as Ru6C(CO)17 at elevated temperatures . These clusters are of significant interest for developing nanoparticles with exceptional catalytic activity . Recent research (2025) has also explored its use in generating novel homoleptic transition metal carbonyl cations and metal-only Lewis pairs under controlled conditions, expanding the toolkit for advanced inorganic synthesis . Its applications in synthetic chemistry are extensive. Ru3(CO)12 is a highly active catalyst for the reduction of amides to amines using hydrosilanes . It also facilitates the reductive carbonylation of aromatic nitro compounds to carbamates and the allylic amination of unactivated olefins by nitroarenes . In materials science, related ruthenium carbonyl complexes are investigated as volatile precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of ruthenium thin films, which are critical for next-generation semiconductor devices . The thermal decomposition pathways of these precursors, involving sequential CO ligand loss, are a key area of study to optimize deposition processes . This compound is intended for research use only in a laboratory setting.

Properties

IUPAC Name

formaldehyde;ruthenium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O.Ru/c1-2;/h1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTXBZDEOAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ORu
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Solvent Selection : Anhydrous alcohols (e.g., 1-propanol, isobutanol) optimize RuCl₃ solubility while minimizing Ru₃(CO)₁₂ dissolution. Water content >5% drastically reduces yield.

  • Concentration : RuCl₃ concentrations of 25–150 g/L balance reaction efficiency and byproduct formation.

  • Time-Yield Relationship : Yield plateaus at ~85% after 20 hours (Fig. 1), undersc

Chemical Reactions Analysis

Types of Reactions: Dodecacarbonyltriruthenium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Carbon Monoxide: Used in carbonylation reactions.

    Silylacetylenes and Alpha,Beta-Unsaturated Ketones: Used in cycloaddition reactions.

    Nitroarenes: Used in reductive carbonylation reactions.

Major Products:

    Ruthenium Pentacarbonyl: Formed during carbonylation.

    Alpha-Pyrones: Formed during cycloaddition.

    Carbamates: Formed during reductive carbonylation.

Scientific Research Applications

Catalytic Applications

Dodecacarbonyltriruthenium is renowned for its catalytic properties, particularly in organic synthesis and industrial processes.

1.1 Hydrogenation Reactions

  • Ru3_3(CO)12_{12} has demonstrated increased catalytic activity in hydrogenation reactions when encapsulated in alumina. This enhancement is attributed to the stabilization of the catalyst, which improves its efficiency in converting substrates into desired products .
  • It plays a critical role in the water-gas shift reaction, which is essential for hydrogen production in fuel cells. The reaction can be summarized as:
    CO+H2OH2+CO2\text{CO}+\text{H}_2\text{O}\rightarrow \text{H}_2+\text{CO}_2
    This reaction is vital for generating hydrogen while mitigating carbon monoxide poisoning on electrode surfaces .

1.2 Decarboxylation of Fatty Acids

  • Ru3_3(CO)12_{12} has been successfully employed in the decarboxylation of fatty acids, yielding a mixture of alkenes and alkanes. For example, when applied to plant oils, it produces predominately heptadecene isomers and heptadecane . This application highlights its utility in producing biofuels from renewable resources.

Medicinal Chemistry

The compound also exhibits promising applications in the field of medicinal chemistry, particularly as an anti-cancer agent.

2.1 Anti-Angiogenic Properties

  • Research indicates that derivatives of Ru3_3(CO)12_{12} can be synthesized to exhibit anti-angiogenic properties, making them potential candidates for cancer treatment. These compounds inhibit endothelial cell proliferation and migration, which are critical processes in tumor growth .
  • In vivo studies using the chicken chorioallantoic membrane (CAM) model have shown significant inhibition of neovascularization when treated with Ru3_3(CO)12_{12} derivatives . The results suggest that these compounds could serve as alternatives to existing angiogenesis inhibitors like sunitinib and sorafenib.

Materials Science

This compound is also utilized in materials science for thin film deposition.

3.1 Thin Film Production

  • The compound can be thermally decomposed to produce ruthenium thin films without the need for reactive gases, minimizing impurities such as hydrocarbons in the final product. This method enhances the quality and efficiency of thin film production, particularly for electronic applications .

Data Tables

Compound DerivativeIC50 (μM)Effect on Endothelial CellsEffect on Cancer Cells
Compound 10.1 - 0.8Significant inhibitionModerate inhibition
Compound 2Similar to Comp. 1Moderate inhibitionModerate inhibition
Compound 3>300Moderate cytotoxicityNon-cytotoxic

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Structural and Spectroscopic Properties of Selected Metal Carbonyls
Compound Formula Symmetry Bridging CO? Color ν(CO) IR Peaks (cm⁻¹) Solubility
Dodecacarbonyltriruthenium Ru₃(CO)₁₂ D₃h No Orange 2060 (s), 2030 (s), 2010 (m) Non-polar solvents
Dodecacarbonyltriosmium Os₃(CO)₁₂ D₃h No Yellow 2070 (s), 2036 (s), 2015 (m) Limited solubility
Triiron dodecacarbonyl Fe₃(CO)₁₂ C₂v Yes Dark green 2080, 2040, 2020 Polar solvents
Tungsten hexacarbonyl W(CO)₆ O_h No White 2110, 2018, 1993 Non-polar solvents

Key Observations :

  • Ru₃(CO)₁₂ vs. Os₃(CO)₁₂ : The osmium analogue shares the same symmetry but exhibits higher ν(CO) frequencies due to stronger Os–CO bonding. Os₃(CO)₁₂ is less soluble and thermally more stable .
  • Ru₃(CO)₁₂ vs. Fe₃(CO)₁₂ : Fe₃(CO)₁₂ contains bridging CO ligands, lowering symmetry to C₂v and altering reactivity (e.g., easier ligand substitution) .
  • Comparison with Mononuclear W(CO)₆: Tungsten hexacarbonyl lacks a metal cluster core, leading to distinct catalytic behavior (e.g., oxidative carbonylation vs. hydroamidation) .

Catalytic Performance

Key Findings :

  • Carbonylation of Amines: Ru₃(CO)₁₂ outperforms W(CO)₆ in non-oxidative conditions, achieving higher yields under milder temperatures .
  • Stereoselectivity : Ru₃(CO)₁₂ enables stereodivergent alkyne reductions (cis/trans selectivity via acid additives), a feature absent in diruthenium complexes like [Ru₂(μ-CO)(CO)₄(μ-dppm)₂] .
  • Cluster vs. Mononuclear Catalysts: The Ru₃ core facilitates multi-metal cooperative activation, enhancing turnover in hydroamidation compared to mononuclear Ru or W catalysts .

Stability and Handling

  • Air Sensitivity : Ru₃(CO)₁₂ decomposes under ambient conditions, requiring storage under N₂/Ar . In contrast, Os₃(CO)₁₂ is more stable but less reactive .
  • Toxicity : While Ru₃(CO)₁₂ exhibits fewer acute hazards than osmium or iron carbonyls, CO release during decomposition mandates ventilation and PPE .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing dodecacarbonyltriruthenium (Ru₃(CO)₁₂)?

  • Methodological Answer: Synthesis typically involves thermal decomposition of ruthenium carbonyl precursors under controlled CO pressure. For example, Ru₃(CO)₁₂ can be prepared by refluxing ruthenium chloride with carbon monoxide in a polar solvent (e.g., methanol) at 150–200°C, followed by crystallization . Characterization relies on infrared (IR) spectroscopy to confirm CO stretching frequencies (ν(CO) ~2000–2100 cm⁻¹) and X-ray diffraction for structural elucidation. Thermogravimetric analysis (TGA) is used to assess thermal stability .

Q. What catalytic applications of Ru₃(CO)₁₂ are well-documented in literature?

  • Methodological Answer: Ru₃(CO)₁₂ is a precursor for hydroamidation and carbonylation reactions. For instance, it catalyzes the hydroamidation of olefins with amines under CO pressure to yield amides, with reaction optimization requiring precise control of CO partial pressure (1–5 atm) and temperature (80–120°C) . Comparative studies with other catalysts (e.g., palladium or cobalt complexes) highlight its selectivity for bulky substrates due to its cluster geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic studies of Ru₃(CO)₁₂-mediated catalytic cycles?

  • Methodological Answer: Discrepancies in proposed mechanisms (e.g., ligand dissociation vs. cluster fragmentation) can be addressed via isotopic labeling (e.g., ¹³CO substitution) coupled with in situ IR or NMR spectroscopy to track intermediate species. Kinetic isotope effect (KIE) studies and density functional theory (DFT) simulations further clarify rate-determining steps . For example, conflicting data on CO ligand lability in hydroamidation reactions may require time-resolved mass spectrometry to detect transient intermediates .

Q. What experimental strategies optimize ligand substitution in Ru₃(CO)₁₂ while preserving cluster stability?

  • Methodological Answer: Ligand substitution (e.g., replacing CO with phosphines or N-heterocyclic carbenes) must balance steric/electronic effects and cluster integrity. Stepwise approaches under inert atmospheres (e.g., Schlenk techniques) prevent oxidation. Stability assessments should include UV-vis spectroscopy to monitor decomposition kinetics and cyclic voltammetry to evaluate electronic perturbations . Recent studies suggest chelating ligands enhance stability but may reduce catalytic activity .

Q. How should researchers design experiments to address conflicting spectroscopic data on Ru₃(CO)₁₂ decomposition pathways?

  • Methodological Answer: Disagreements in decomposition mechanisms (e.g., CO loss vs. cluster aggregation) necessitate multimodal characterization. For example, synchrotron X-ray absorption spectroscopy (XAS) can track structural changes in real time, while gas chromatography-mass spectrometry (GC-MS) identifies released CO quantities. Controlled pyrolysis experiments with variable heating rates help distinguish between competing pathways .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate results using complementary techniques (e.g., IR, XRD, and computational modeling) to account for instrumental biases .
  • Experimental Reproducibility : Document CO pressure, solvent purity, and temperature gradients rigorously, as minor variations significantly impact Ru₃(CO)₁₂ reactivity .
  • Literature Gaps : Prioritize understudied areas, such as the cluster’s behavior in biphasic systems or photochemical activation, to expand utility in green chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecacarbonyltriruthenium
Reactant of Route 2
Dodecacarbonyltriruthenium

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